Cyanic acid, thiodi-4,1-phenylene ester

Descripción general

Descripción

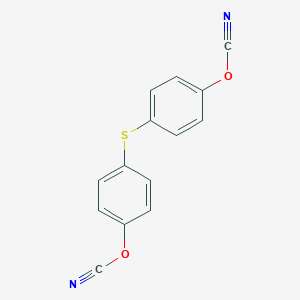

Cyanic acid, thiodi-4,1-phenylene ester is a chemical compound with the molecular formula C14H8N2O2S. It is a type of cyanate ester, which are known for their high thermal stability and excellent mechanical properties. These compounds are often used in high-performance applications, such as in the aerospace and electronics industries.

Métodos De Preparación

The synthesis of cyanic acid, thiodi-4,1-phenylene ester typically involves the reaction of cyanic acid with thiodi-4,1-phenylene. One common method is the reaction of an alkoxide with cyanogen chloride, which produces the cyanate ester through a cyclotrimerization reaction. This method is often used in industrial settings due to its efficiency and high yield .

Análisis De Reacciones Químicas

Cyanic acid, thiodi-4,1-phenylene ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include cyanogen chloride, alkoxides, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Material Science

Cyanic acid, thiodi-4,1-phenylene ester is widely used in the development of high-performance materials. Its ability to form stable polymers through cyclotrimerization reactions results in materials with excellent thermal and mechanical characteristics. These properties make it suitable for applications in:

- Aerospace : Used in composites that require lightweight yet strong materials.

- Electronics : Employed in the production of insulating materials and adhesives that withstand high temperatures.

Chemistry

In synthetic chemistry, this compound serves as a precursor for synthesizing other cyanate esters and related compounds. Its reactivity allows it to participate in various chemical reactions:

- Oxidation : Contributes to the formation of oxides.

- Reduction : Facilitates the creation of reduced products.

- Substitution Reactions : Engages with halogens or alkyl groups to replace functional groups.

Biological Applications

Research has explored the use of this compound in biological studies, particularly concerning enzyme mechanisms and protein interactions. Its role as a model compound aids in understanding complex biochemical processes.

Flame Retardant Compositions

Recent studies have indicated its potential as a component in flame retardant resin compositions. By combining it with other agents like melamine cyanurate, it enhances the flame resistance of synthetic resins used in construction and automotive industries .

Case Study 1: Aerospace Composites

A study published in a materials science journal demonstrated that composites made with this compound exhibited superior thermal stability compared to traditional epoxy resins. These composites were subjected to rigorous testing under extreme conditions, showcasing their potential for aerospace applications where weight and heat resistance are critical.

Case Study 2: Flame Retardancy

In another research project focusing on flame retardant materials, researchers found that incorporating this compound into resin formulations significantly improved their fire resistance properties. The study concluded that the addition of this compound could reduce flammability without compromising mechanical strength .

Mecanismo De Acción

The mechanism of action of cyanic acid, thiodi-4,1-phenylene ester involves its ability to form stable, high-strength polymers through a cyclotrimerization reaction. This reaction forms a cyanurate network, which provides the compound with its unique thermal and mechanical properties. The molecular targets and pathways involved in this process include the formation of s-triazine rings and the stabilization of the polymer network .

Comparación Con Compuestos Similares

Cyanic acid, thiodi-4,1-phenylene ester is similar to other cyanate esters, such as cyanic acid, phenyl ester and cyanic acid, methyl ester. it is unique in its ability to form highly stable polymers with excellent thermal and mechanical properties. This makes it particularly useful in high-performance applications where other cyanate esters may not be suitable .

Actividad Biológica

Cyanic acid, thiodi-4,1-phenylene ester (CAS No. 15250664) is a chemical compound with significant biological activity that has garnered attention in various fields, including materials science and pharmacology. This article aims to present a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H8N2O2S

- Molecular Weight : 272.38 g/mol

- Structure : The compound features a thiodi-4,1-phenylene backbone, which contributes to its unique properties and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Antioxidant Activity : The presence of sulfur in the thiodi structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This mechanism is crucial in preventing oxidative stress-related damage in biological systems.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves the disruption of cellular processes leading to apoptosis or programmed cell death.

- Antimicrobial Properties : Preliminary studies suggest that cyanic acid esters may possess antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that thiodi-4,1-phenylene esters exhibit significant antioxidant activity through the reduction of reactive oxygen species (ROS) in vitro. The compound was tested against standard antioxidants, showing comparable efficacy in protecting cellular models from oxidative damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation reported in Cancer Letters, researchers evaluated the cytotoxic effects of cyanic acid thiodi-4,1-phenylene ester on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 3: Antimicrobial Activity

A study conducted by the Environmental Protection Agency assessed the antimicrobial properties of various cyanate esters, including thiodi-4,1-phenylene ester. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new disinfectants or preservatives.

Propiedades

IUPAC Name |

[4-(4-cyanatophenyl)sulfanylphenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S/c15-9-17-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)18-10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUHQZDDTLOZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC#N)SC2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906461 | |

| Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101657-79-8 | |

| Record name | C,C′-(Thiodi-4,1-phenylene) dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.